molecular formula C18H13N3O3 B1661234 Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- CAS No. 88783-75-9

Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-

Cat. No.: B1661234
CAS No.: 88783-75-9
M. Wt: 319.3
InChI Key: VQBZNGYQYYXIDW-UHFFFAOYSA-N
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Description

Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a nitrophenyl group and a phenylpropyl group, making it an essential tool for scientists exploring new possibilities in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c19-11-15(12-20)17(10-18(22)14-4-2-1-3-5-14)13-6-8-16(9-7-13)21(23)24/h1-9,15,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBZNGYQYYXIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70750181
Record name [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70750181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88783-75-9
Record name [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70750181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- typically involves the reaction of 4-nitrobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylpropyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler dinitrile compound with similar reactivity.

    Cyanoacetonitrile: Another dinitrile compound used in organic synthesis.

    Dicyanomethane: A related compound with two cyano groups attached to a methylene group.

Uniqueness

Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is unique due to its combination of a nitrophenyl group and a phenylpropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-
Reactant of Route 2
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Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-

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